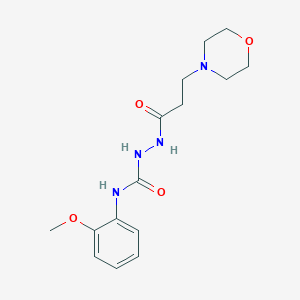

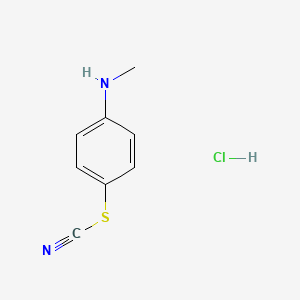

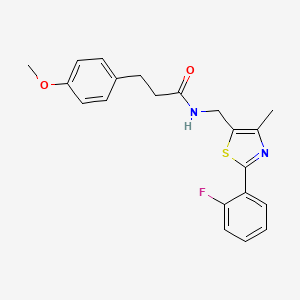

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide, also known as MPPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPPI is a small molecule inhibitor that targets protein kinases, which are enzymes that are involved in many cellular processes, including cell growth, proliferation, and differentiation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Methodologies and Heterocyclic Derivatives : Research has been dedicated to exploring synthetic methodologies for creating heterocyclic compounds related to "N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide." For instance, pyrimidine-linked pyrazole heterocyclics have been synthesized through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, highlighting the relevance of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Crystal Structure and Electronic Properties : Studies on the crystal structure and electronic properties of pyrimidine and its derivatives reveal different ring conformations and electronic polarization. These investigations provide a foundation for understanding the molecular interactions and stability of pyrimidine-based compounds, which can inform the design of new molecules with desired properties (Acosta et al., 2013).

Biological Activity and Applications

Antimicrobial and Antituberculosis Activity : Research into the biological activity of pyrimidine derivatives includes their evaluation against various microbial strains. Novel compounds, including those structurally related to "this compound," have shown significant antimicrobial and antituberculosis activity. This supports the potential of these compounds in developing new therapeutics for infectious diseases (Raval, Patel, Patel, & Patel, 2011).

Cancer Research and Histone Deacetylase Inhibition : In the realm of oncology, derivatives of pyrimidine have been explored as histone deacetylase (HDAC) inhibitors. These compounds, including "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide," demonstrate selective inhibition of HDACs, which is a promising strategy for cancer treatment. Their ability to induce cell cycle arrest and apoptosis in cancer cells underscores their potential as anticancer drugs (Zhou et al., 2008).

Chemical Properties and Reactions

Metalation and Functionalization : The metalation of heteroaromatic esters and nitriles, including those related to the query compound, has been studied. These reactions facilitate the synthesis of iodopyridine derivatives and other functionalized heterocycles, which have applications in medicinal chemistry and material science (Bentabed-Ababsa et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, cytokines, hormones, and other extracellular signaling compounds .

Mode of Action

This compound: specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The inhibition of tyrosine kinases by This compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The compound’s action on these pathways results in the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of tyrosine kinase activity, which leads to the disruption of cell growth and differentiation pathways. This results in the inhibition of cell proliferation and the induction of apoptosis .

Eigenschaften

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-4-2-3-7-20-15)21-10-11-22-18(26)14-5-8-19-9-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFAHZHUQNXYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)

![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)

![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)